molecular formula C11H14N2O B12996861 1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-one

1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-one

Cat. No.: B12996861
M. Wt: 190.24 g/mol
InChI Key: UQLYTPNDFYEXNM-UHFFFAOYSA-N
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Description

1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-one is an organic compound that features a pyridine ring substituted with a cyclopropylamino group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can enhance binding affinity to these targets, while the pyridine ring can participate in various biochemical pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological systems .

Comparison with Similar Compounds

    1-(3-Pyridinyl)propan-2-one: Similar structure but lacks the cyclopropylamino group.

    1-(4,6-Dichloropyridin-3-yl)propan-1-one: Contains dichloro substituents instead of the cyclopropylamino group.

Uniqueness: 1-(6-(Cyclopropylamino)pyridin-3-yl)propan-1-one is unique due to the presence of the cyclopropylamino group, which can significantly alter its chemical reactivity and biological activity compared to other pyridine derivatives .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-[6-(cyclopropylamino)pyridin-3-yl]propan-1-one

InChI

InChI=1S/C11H14N2O/c1-2-10(14)8-3-6-11(12-7-8)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3,(H,12,13)

InChI Key

UQLYTPNDFYEXNM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)NC2CC2

Origin of Product

United States

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